molecular formula C12H13NO B8331213 6,7,8,9-Tetrahydro-7-hydroxypyrido[1,2-a]indole

6,7,8,9-Tetrahydro-7-hydroxypyrido[1,2-a]indole

Cat. No. B8331213
M. Wt: 187.24 g/mol
InChI Key: PIIAZQCONRBYOY-UHFFFAOYSA-N
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Patent
US05721245

Procedure details

190 mg of sodium borohydride were added to a stirred solution of 650 mg of 8,9-dihydropyrido[1,2-a]indol-7(6H)-one in 50 ml of methanol under a nitrogen atmosphere. The mixture was stirred and then poured into 100 ml of saturated ammonium chloride solution. The mixture was extracted with ethyl acetate and the combined extracts were dried and evaporated to give a solid. This was crystallized from diethyl ether/n-hexane and gave 500 mg of 6,7,8,9-tetrahydro-7-hydroxypyrido[1,2-a]indole of melting point 99°-100° C.
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[C:6]1[CH2:15][CH2:14][C:13](=[O:16])[CH2:12][N:7]12.[Cl-].[NH4+]>CO>[OH:16][CH:13]1[CH2:12][N:7]2[C:8]3[C:4]([CH:5]=[C:6]2[CH2:15][CH2:14]1)=[CH:3][CH:11]=[CH:10][CH:9]=3 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
190 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
650 mg
Type
reactant
Smiles
C1=C2C=C3N(C2=CC=C1)CC(CC3)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the combined extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
This was crystallized from diethyl ether/n-hexane

Outcomes

Product
Name
Type
product
Smiles
OC1CCC=2N(C3=CC=CC=C3C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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